Saccharin sodium

Catalog No.
S542262
CAS No.
128-44-9
M.F
C7H5NNaO3S+
M. Wt
206.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saccharin sodium

CAS Number

128-44-9

Product Name

Saccharin sodium

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H5NNaO3S+

Molecular Weight

206.18 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium, Saccharin, Saccharin, Saccharin Calcium, Saccharin Sodium

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]

Description

The exact mass of the compound Saccharin sodium is 204.981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)0.02 m4 mg/ml at 25 °cslightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanolslightly soluble in deuterated dimethylsulfoxide1 g dissolves 31 ml alcohol, 12 ml acetone, and in about 50 ml glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ethersoluble in amyl acetate, ethyl acetatedissolved by dil soln of ammonia, soln of alkali hydroxides1 g dissolves in 290 ml water, 25 ml boiling waterin water, 4,000 mg/l at 25 °c4 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4867. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of 1,2-benzisothiazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Taste Receptor Studies

Saccharin sodium is a well-characterized sweet taste receptor agonist. This means it binds to and activates the sweet taste receptors on the tongue, triggering the perception of sweetness. Researchers use saccharin sodium to study the mechanisms of sweet taste perception. By examining how different concentrations of saccharin sodium activate taste receptors, scientists can gain insights into the function and physiology of taste transduction [].

One area of particular interest is the role of different taste receptor subtypes in sweet taste perception. Saccharin sodium, along with other sweeteners, can be used to selectively activate specific taste receptor subtypes, allowing researchers to isolate and study their individual contributions to sweetness [].

Metabolic Studies

Saccharin sodium, being non-caloric, can be a useful tool in metabolic research. Studies investigating the effects of diet on various physiological processes often utilize saccharin-sweetened solutions to control for caloric intake while allowing for manipulation of taste perception. For example, researchers might use saccharin-sweetened water to study the hormonal responses to sweet taste in the absence of the confounding effects of sugar intake [].

Saccharin sodium is a synthetic compound that serves primarily as a non-nutritive artificial sweetener. It is known for its intense sweetness, approximately 300 to 500 times sweeter than sucrose, and is often used in various food products, beverages, and pharmaceuticals to enhance sweetness without adding calories. The chemical structure of saccharin sodium is represented by the formula C7H4NNaO3S\text{C}_7\text{H}_4\text{NNaO}_3\text{S}, and it typically appears as a white crystalline powder that is odorless or has a faint aromatic odor. Saccharin is stable under heat and does not chemically react with other food ingredients, making it suitable for a wide range of applications in the food industry .

Saccharin sodium is generally considered safe for consumption in moderate amounts by healthy individuals. Several regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the US Food and Drug Administration (FDA), have deemed it safe for use as a sugar substitute []. However, some studies have raised concerns about its potential effects on gut microbiota and bladder cancer risk at high intake levels. More research is needed to definitively establish these links.

Saccharin sodium exhibits specific chemical behavior, including:

  • Acid-Base Reactions: Saccharin can act as a weak acid due to the presence of its sulfonamide group. Its low pKa value indicates that it can donate protons in solution .
  • Nucleophilic Substitution: The compound can be utilized in nucleophilic substitution reactions to prepare disubstituted amines from alkyl halides, followed by Gabriel synthesis .
  • Catalytic

The synthesis of saccharin sodium can be achieved through several methods:

  • Remsen-Fahlberg Process: The original method involves sulfonating toluene with chlorosulfonic acid to produce ortho- and para-toluenesulfonyl chlorides. The ortho isomer is then converted to ortho-toluenesulfonamide, oxidized to form saccharin .
  • Maumee Process: An alternative method utilizes methyl anthranilate, which undergoes a series of reactions involving nitrous acid, sulfur dioxide, chlorine, and ammonia to yield saccharin .
  • Crystallization: The sodium salt form is typically prepared by neutralizing saccharin with sodium hydroxide, resulting in a water-soluble product suitable for various applications .

Saccharin sodium has diverse applications across multiple sectors:

  • Food Industry: Used extensively as a sweetener in diet foods and beverages.
  • Pharmaceuticals: Employed to mask the bitter taste of medications.
  • Research: Utilized in laboratories for various chemical syntheses and reactions due to its catalytic properties .

Studies on the interactions of saccharin sodium with other compounds reveal:

  • Synergistic Effects: When combined with other sweeteners like cyclamate or aspartame, saccharin can enhance sweetness while masking undesirable aftertastes .
  • Chemical Stability: Saccharin does not react chemically with many food ingredients, ensuring stability during storage and processing .

Several compounds share similarities with saccharin sodium in terms of structure or function. Here are some notable examples:

Compound NameSweetness Relative to SucroseSolubilityUnique Characteristics
Aspartame200 timesWater-solubleContains amino acids; breaks down at high temperatures
Sucralose600 timesWater-solubleDerived from sucrose; stable under heat
Acesulfame potassium200 timesWater-solubleOften used in combination with other sweeteners
Cyclamate30 timesWater-solubleBanned in some countries due to safety concerns

Saccharin sodium stands out due to its long history of use, unique synthesis methods, and specific applications in both food and pharmaceutical industries. Its distinct aftertaste compared to other artificial sweeteners also contributes to its unique profile among sugar substitutes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Dry Powder; Liquid
White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]

Color/Form

Monoclinic crystals
Needles from acetone; prisms from alcohol; leaflets from water
White, crystalline powder
White crystals

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.98878348 g/mol

Monoisotopic Mass

205.98878348 g/mol

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

13

Taste

In dilute aqueous solution it is 500 times as sweet as sugar; sweet taste detectable in 1:100,000 dilution.
Bitter, metallic aftertaste

Density

0.828 (NTP, 1992) - Less dense than water; will float
0.828 g/cu cm at 25 °C

LogP

0.91 (LogP)
0.91
log Kow = 0.91

Odor

ODORLESS OR HAS FAINT AROMATIC ODOR.

Decomposition

When heated to decomposition if emits very toxic fumes of /nitrogen oxides/, /sulfur oxides/ and sodium oxide.

Appearance

Solid powder

Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SB8ZUX40TY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 284 of 298 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.

Vapor Pressure

0.00000064 [mmHg]

Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/

Other CAS

128-44-9
82385-42-0

Absorption Distribution and Excretion

TRANSPLACENTAL TRANSFER OF ... (14)C-SACCHARIN ADMIN BY IV INFUSION TO RHESUS MONKEYS IN LATE PREGNANCY, WAS RAPID, BUT SLIGHT. (14)C WAS CLEARED MORE SLOWLY FROM FETAL THAN FROM MATERNAL BLOOD, & WAS DISTRIBUTED IN ALL FETAL TISSUES EXAMINED ... WAS ONLY BIOTRANSFORMED TO LIMITED EXTENT & WAS RAPIDLY EXCRETED ... .
Three groups of five men were given sodium saccharin in single oral doses of 50, 150 or 333 mg/60 kg bw. Peak plasma concentrations occurred between 30 and 60 min after dosing, and 60 and 76% was excreted unchanged in urine at 6 and 24 h, respectively. /Sodium saccharin/
IN 3 VOLUNTEERS, 85-92% OF DOSES OF 1 G 3(14)C-SACCHARIN ADMIN ORALLY FOR 21 DAYS WAS EXCRETED UNCHANGED IN THE URINE WITHIN 24 HR; NO METABOLITES WERE FOUND. WITHIN 48 HR, 92.3% OF A DOSE OF 500 MG (14)C-SACCHARIN WAS EXCRETED IN THE URINE & 5.8% IN THE FECES.
After administration of 1-g doses of soluble (sodium) saccharin [form not specified] to three men, saccharin was excreted in the urine quantitatively unchanged by two of the subjects within 48 hr. In a subsequent experiment involving six subjects, none excreted the dose quantitatively within 72 hr, but no metabolism of saccharin was detected. /Sodium saccharin/
For more Absorption, Distribution and Excretion (Complete) data for SACCHARIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

... 3-(14)C-SACCHARIN WAS EXCRETED UNCHANGED, MAINLY IN THE URINE (85-92% IN 24 HR) BY ADULT HUMAN SUBJECTS, BOTH BEFORE & AFTER TAKING 1 G OF SACCHARIN DAILY FOR 21 DAYS; NO METABOLITE OF SACCHARIN WAS FOUND. THESE RESULTS WERE AMPLY CONFIRMED IN ANIMAL EXPERIMENTS, IN WHICH ORALLY ADMIN (14)C-SACCHARIN WAS EXCRETED ENTIRELY UNCHANGED BY RATS ON A NORMAL DIET & BY RATS ON A DIET CONTAINING 1% & 5% OF SACCHARIN FOR UP TO 12 MO. 80-90% OF THE DOSE WAS EXCRETED IN THE URINE, 10-20% IN THE FECES; NO (14)CO2 WAS FOUND IN THE EXHALED AIR, & NO (14)CO3(2-) OR 2-SULFAMOYLBENZOIC ACID IN THE URINE.
YIELDS IN MONKEYS SULFAMOYLBENZOIC ACID & O-SULFOBENZOIC ACID. /FROM TABLE/
EXPOSURE OF MALE CHARLES RIVER CDI RATS TO 5% SACCHARIN DIET IN UTERO & THROUGHOUT WEANING, DID NOT INDUCE DETECTABLE METABOLISM. NO METABOLITES WERE DETECTED IN URINE OF NORMAL RATS GIVEN TRACER DOSE. PRETREATMENT WITH 3-METHYLCHOLANTHRENE DID NOT INDUCE SACCHARIN METABOLISM.
One female and two male volunteers excreted 85-92% of a dose of 1g (3-14)C- saccharin unchanged in the urine within 24 hr, before or after taking 1 g saccharin daily for 21 days; no metabolites were found.
Within 48 h, 92% of a dose of 500 mg [14C]saccharin taken by six male volunteers was excreted in the urine and 5.8% in the faeces. Analysis of urine and feces by highperformance liquid chromatography and thin-layer chromatography revealed only unmetabolized saccharin.

Associated Chemicals

Sodium saccharin;128-44-9
Calcium saccharin;6485-34-3

Wikipedia

Saccharin
Triclopy

Biological Half Life

In three adult men given an intravenous bolus of 10 mg/kg bw sodium saccharin, the plasma concentration-time curve fitted a two-compartment open model with a terminal half-life of 70 min. /Sodium saccharin/
Six women with an average oral daily intake of 100-300 mg saccharin (form not specified) had maximum plasma concentrations after 0.5-1 hr and an elimination half-life of 7.5 hr.

Use Classification

Fragrance Ingredients
Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking; Oral care

Methods of Manufacturing

In most countries, commercial saccharin is produced by the Remsen-Fahlberg process ... Toluene is used as the starting material and reacted with chlorosulfonic acid to a mixture of isomeric toluene sulfochlorides. In the presence of ammonia, 2-toluene sulfochloride forms 2-toluene sulfonic acid amide which is oxidized under appropriate conditions to saccharin. Potential oxidizing agents are potassium permanganate or chromic acid.
In the United States, the Maumee process is used. This starts from either anthranilic acid or its methyl ester, which can be obtained from phthalic acid anhydride. With sodium nitrite, anthranilic acid forms a diazonium compound, which is reacted with sulfur dioxide or sulfites, and chlorinated to 2-chlorosulfonylbenzoic acid methyl ester. In the presence of ammonia, this ester yields the respective amide, from which, after de-esterification, saccharin is obtained. Reaction with sodium hydroxide or calcium hydroxide forms the respective saccharin salts.
Saccharin is dissolved in an equimolar quantity of aqueous sodium hydroxide, and the solution is concentrated to crystallization. /Saccharin sodium/
Saccharin is reacted with a semimolar quantity of calcium hydroxide in aqueous medium, and the resulting solution is concentrated to crystallization. /Saccharin calcium/
A mixture of toluenesulfonic acids is converted into the sodium salt then distilled with phosphorus trichloride and chlorine to obtain the o-toluene sulfonyl chloride which, by means of ammonia, is converted into o-toluenesulfamide. This is oxidized with permanganate, treated with acid, and saccharin crystallized out.

General Manufacturing Information

Synthetic Rubber Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
Paint and Coating Manufacturing
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: AOAC 969.27; Procedure: qualitative thin-layer chromatography; Analyte: saccharin; Matrix: nonalcoholic beverages; Detection Limit: not provided.
Method: AOAC 941.10; Procedure: qualitative test (organoleptic test, phenol-sulfuric acid test); Analyte: saccharin; Matrix: foods; Detection Limit: not provided.
Method: AOAC 973.29; Procedure: gravimetric method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.
Method: AOAC 980.18; Procedure: differential pulse polarographic method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for SACCHARIN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography/Electron Capture detection (GC/ECD) is used for determination of saccharin in blood. Limit of detection is 10 ug/l.

Interactions

IT IS NOW WELL ESTABLISHED THAT THE INTERACTION OF MULTIPLE ENVIRONMENTAL FACTORS MAY INCR THE INCIDENCE OF SOME HUMAN CANCERS MORE THAN EXPOSURE TO A SINGLE CARCINOGEN. WITH AN IN VIVO EXPERIMENTAL RAT MODEL, SYNERGISTIC EFFECT IN BLADDER CARCINOGENESIS BETWEEN A SUBCARCINOGENIC DOSE OF THE STRONG BLADDER CARCINOGEN, N-METHYL-N-NITROSOUREA & SACCHARIN WAS DEMONSTRATED.
Since both sodium L-ascorbate and sodium saccharin promote two-stage bladder carcinogenesis in rats, synergism of the two chemicals was investigated with special reference to the role of urinary pH and sodium+ concentration. Male F344 rats were given 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in the drinking water for 4 wk and then treated with basal diet containing 5% sodium saccharin, 5% sodium L-ascorbate, 5% sodium saccharin plus 5% sodium L-ascorbate, 5% L-ascorbic acid, 5% sodium saccharin plus 5% L-ascorbic acid, or no added chemical for 32 wk. Treatment with sodium saccharin or sodium L-ascorbate alone significantly increased the induction of neoplastic and preneoplastic lesions of the bladder. Sodium saccharin plus sodium L-ascorbate also induced these bladder lesions significantly when compared with the controls, and the number of lesions was greater than the sum of the lesions in the group treated with sodium saccharin alone or sodium L-ascorbate alone. In contrast, the induction of carcinomas and papillomas in rats treated with sodium saccharin plus sodium L-ascorbate produced an elevation of urinary pH and sodium+ concentrations, although the increases were not different from those in rats fed sodium saccharin or sodium L-ascorbate alone. Sodium saccharin plus L-ascorbic acid, however, did not cause elevation of urinary pH, although it increased urinary sodium+ concentration. Thus, the bladder carcinogenesis promotion by sodium saccharin was synergized by sodium L-ascorbate and inhibited by L-ascorbic acid. This modulation was associated with changes of urinary pH and Na+ concentration. /Sodium saccharin/
CHRONIC RAT FEEDING STUDIES WERE CONDUCTED ON A 10:1 CYCLAMATE/SACCHARIN MIXT. THE TEST MIXT WAS FED AT DIETARY LEVELS DESIGNED TO FURNISH 500, 1120, & 2500 MG/KG TO GROUPS OF 35 MALE & 45 FEMALE RATS. THE ONLY POS FINDING WHICH PROVED TO HAVE CRUCIAL SIGNIFICANCE WAS THE OCCURRENCE OF PAPILLARY CARCINOMAS IN THE BLADDERS OF 12 OF THE 70 RATS FED THE MAX DIETARY LEVEL OF THE MIXT (EQUIV TO ABOUT 2500 MG/KG) FOR PERIODS RANGING FROM 78 TO 105 WK.
N-METHYL-N-NITROSOUREA WAS USED AS INITIATING CARCINOGEN AND GREATLY INCR YIELD OF BLADDER CANCERS IN SACCHARIN TREATED RATS. SACCHARIN IS A WEAK INITIATOR BUT A POWERFUL PROMOTER OF CARCINOGENESIS IN THE RAT BLADDER.
For more Interactions (Complete) data for SACCHARIN (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
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2: Ha MS, Ha SD, Choi SH, Bae DH. Assessment of Korean consumer exposure to sodium saccharin, aspartame and stevioside. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1238-47. doi: 10.1080/19440049.2013.797114. Epub 2013 Jun 27. PubMed PMID: 23802660.
3: Zhang G, Wang L, Zhou X, Li Y, Gong D. Binding characteristics of sodium saccharin with calf thymus DNA in vitro. J Agric Food Chem. 2014 Jan 29;62(4):991-1000. doi: 10.1021/jf405085g. Epub 2014 Jan 17. PubMed PMID: 24437661.
4: Jamal MA, Rashad M, Khosa MK, Bhatti HN. Volumetric and acoustical behaviour of sodium saccharin in aqueous system over temperature range (20.0-45.0)°C. Food Chem. 2015 Apr 15;173:551-6. doi: 10.1016/j.foodchem.2014.10.047. Epub 2014 Oct 17. PubMed PMID: 25466058.
5: Sugiura J, Nakajima M. [Development of a New Method for Determination of Sodium Saccharin and Acesulfame Potassium with the Aid of Coagulant]. Shokuhin Eiseigaku Zasshi. 2015;56(5):200-4. doi: 10.3358/shokueishi.56.200. Japanese. PubMed PMID: 26537649.
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10: Icsel C, Yilmaz VT. In vitro DNA binding studies of the sweetening agent saccharin and its copper(II) and zinc(II) complexes. J Photochem Photobiol B. 2014 Jan 5;130:115-21. doi: 10.1016/j.jphotobiol.2013.11.001. Epub 2013 Nov 11. PubMed PMID: 24316657.
11: Hasegawa R, Greenfield RE, Murasaki G, Suzuki T, Cohen SM. Initiation of urinary bladder carcinogenesis in rats by freeze ulceration with sodium saccharin promotion. Cancer Res. 1985 Apr;45(4):1469-73. PubMed PMID: 3978613.
12: Csakai A, Smith C, Davis E, Martinko A, Coulup S, Yin H. Saccharin derivatives as inhibitors of interferon-mediated inflammation. J Med Chem. 2014 Jun 26;57(12):5348-55. doi: 10.1021/jm500409k. Epub 2014 Jun 4. PubMed PMID: 24897296; PubMed Central PMCID: PMC4079330.
13: Feijó FM, Ballard CR, Foletto KC, Batista BAM, Neves AM, Ribeiro MFM, Bertoluci MC. Saccharin and aspartame, compared with sucrose, induce greater weight gain in adult Wistar rats, at similar total caloric intake levels. Appetite. 2013 Jan;60(1):203-207. doi: 10.1016/j.appet.2012.10.009. Epub 2012 Oct 23. PubMed PMID: 23088901.
14: Valenti LP. Liquid chromatographic determination of quinine, hydroquinine, saccharin, and sodium benzoate in quinine beverages. J Assoc Off Anal Chem. 1985 Jul-Aug;68(4):782-4. PubMed PMID: 4030654.
15: Turner SD, Tinwell H, Piegorsch W, Schmezer P, Ashby J. The male rat carcinogens limonene and sodium saccharin are not mutagenic to male Big Blue rats. Mutagenesis. 2001 Jul;16(4):329-32. PubMed PMID: 11420401.
16: Demers DM, Fukushima S, Cohen SM. Effect of sodium saccharin and L-tryptophan on rat urine during bladder carcinogenesis. Cancer Res. 1981 Jan;41(1):108-12. PubMed PMID: 7448750.
17: Brizuela A, Romano E, Yurquina A, Locatelli S, Brandán SA. Experimental and theoretical vibrational investigation on the saccharinate ion in aqueous solution. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Sep;95:399-406. doi: 10.1016/j.saa.2012.04.003. Epub 2012 Apr 21. PubMed PMID: 22571944.
18: Yu A, Hashimura T, Nishio Y, Kanamaru H, Fukuzawa S, Yoshida O. Anti-promoting effect of nordihydroguaiaretic acid on N-butyl-N-(4-hydroxybutyl)nitrosamine and sodium saccharin-induced rat urinary bladder carcinogenesis. Jpn J Cancer Res. 1992 Sep;83(9):944-8. PubMed PMID: 1429204; PubMed Central PMCID: PMC5918979.
19: Parker KR, von Borstel RC. Antimutagenesis in yeast by sodium chloride, potassium chloride, and sodium saccharin. Basic Life Sci. 1990;52:367-71. PubMed PMID: 2183776.
20: Mortazavi ZF, Islami MR, Khaleghi M. Highly Stereoselective Synthesis of Saccharin-Substituted β-Lactams via in Situ Generation of a Heterosubstituted Ketene and a Zwitterionic Intermediate as Potential Antibacterial Agents. Org Lett. 2015 Jun 19;17(12):3034-7. doi: 10.1021/acs.orglett.5b01309. Epub 2015 Jun 1. PubMed PMID: 26029959.

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